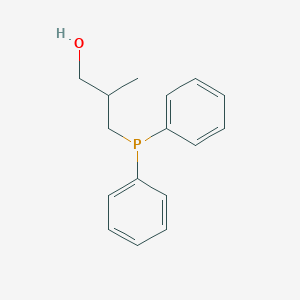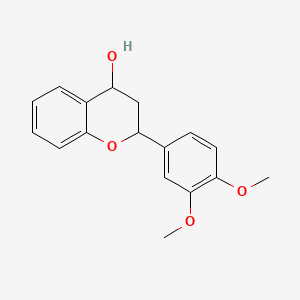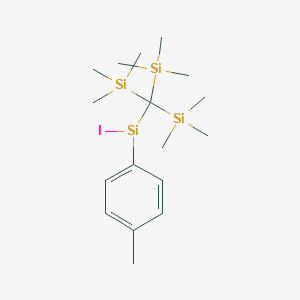
9H-Xanthene-3,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthene-3,9-diol is a chemical compound belonging to the xanthene family. Xanthenes are oxygen-containing heterocycles known for their diverse biological activities and applications in various fields. The molecular structure of this compound consists of a xanthene core with hydroxyl groups at the 3 and 9 positions, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-3,9-diol can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, and copper has been explored to improve the efficiency and selectivity of the synthesis . Additionally, the Friedel–Crafts reaction and Ullmann-ether coupling are commonly employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Xanthene-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which can participate in nucleophilic and electrophilic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield xanthone derivatives, while reduction can produce dihydroxylated compounds .
Aplicaciones Científicas De Investigación
9H-Xanthene-3,9-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-Xanthene-3,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by modulating the activity of enzymes and receptors. For instance, xanthene derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway .
Comparación Con Compuestos Similares
9H-Xanthene-3,6-diol: Another xanthene derivative with hydroxyl groups at the 3 and 6 positions.
9,9-Dimethyl-9H-xanthene-3,6-diol: A dimethylated xanthene derivative with similar chemical properties.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: A brominated xanthene derivative with potent biological activity.
Uniqueness: 9H-Xanthene-3,9-diol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological activity. The compound’s ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable subject of study in scientific research.
Propiedades
Número CAS |
114570-33-1 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
9H-xanthene-3,9-diol |
InChI |
InChI=1S/C13H10O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,13-15H |
Clave InChI |
LWZQNDWBRMJROX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C(O2)C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)


![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)



![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)





![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
